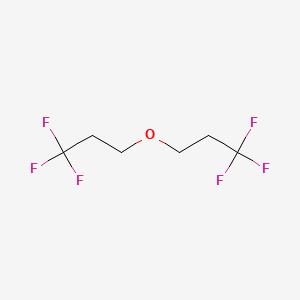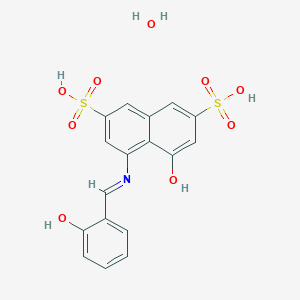
Bis(3,3,3-trifluoropropyl)ether, 99%
Descripción general
Descripción
Bis(3,3,3-trifluoropropyl)ether, 99%, is an organic compound that is used as a solvent in organic chemistry. It is also known as “TFE”, and is a colorless, volatile liquid with a boiling point of 74.3 °C and a flash point of -22.2 °C. It is a highly flammable and reactive compound, and is used in a variety of industrial and laboratory applications.
Mecanismo De Acción
Bis(3,3,3-trifluoropropyl)ether, 99%, is a highly reactive compound that can be used to catalyze a variety of organic reactions. Its reactivity is due to the presence of three fluorine atoms in the molecule, which increase the electron density of the molecule and make it more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(3,3,3-trifluoropropyl)ether, 99%, have not been extensively studied. However, it is known to be a skin and eye irritant, and inhalation of the vapor can cause respiratory irritation. In addition, it has been shown to have an adverse effect on the liver and kidneys in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using bis(3,3,3-trifluoropropyl)ether, 99%, in laboratory experiments is its high reactivity, which allows for the rapid completion of reactions. However, it is highly flammable and volatile, so it must be handled with care. In addition, it can be toxic if inhaled or ingested, so it should be used in a well-ventilated area and handled with protective equipment.
Direcciones Futuras
The future applications of bis(3,3,3-trifluoropropyl)ether, 99%, are numerous. It could be used as a solvent for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It could also be used as a reagent in organic syntheses and as a starting material for the synthesis of other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
Bis(3,3,3-trifluoropropyl)ether, 99%, is used in a variety of scientific research applications, including as a solvent for organic reactions, as a reagent for organic syntheses, and as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(3,3,3-trifluoropropoxy)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O/c7-5(8,9)1-3-13-4-2-6(10,11)12/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDSRIHZWYDMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217754 | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
674-65-7 | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)


![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)





![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
